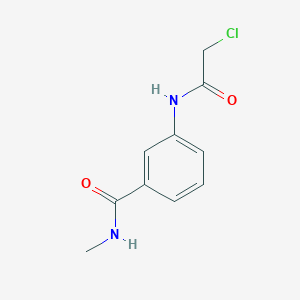

3-(2-chloroacetamido)-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloroacetamido)-N-methylbenzamide, also known as C-MBA, is a widely studied organic compound with a range of applications in scientific research. It is widely used in the synthesis of other organic compounds, as well as in biochemical and physiological studies. C-MBA has been studied extensively for its potential as a drug and its effects on the body.

Applications De Recherche Scientifique

Pharmacokinetics and Safety of Insect Repellents

Research on N,N-diethyl-3-methylbenzamide (deet), an insect repellent, provides insights into the pharmacokinetics, formulation, and safety aspects of chemically related compounds. The study indicates that deet is effective against various insects, and its protection efficacy depends on formulation, application pattern, and environmental factors. Despite extensive use, deet is generally safe for topical use if applied as recommended, although side effects and interactions with other compounds are noted. This suggests the importance of understanding the pharmacokinetics and safety profiles of related compounds, including 3-(2-chloroacetamido)-N-methylbenzamide (Qiu, Jun, & McCall, 1998).

Environmental Impact of Chemical Compounds

The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting the environmental impact of chemical compounds used in consumer products. Parabens, used as preservatives, are ubiquitous in surface water and sediments due to their continuous introduction into the environment. This review underscores the importance of assessing the environmental fate of chemical compounds, including this compound, to understand their ecological effects and guide the development of safer alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Potential for Neurotoxicity and Neuroprotection

Studies on ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, offer insights into the dual effects of neurotoxicity versus neuroprotection in anesthesia for the developing brain. These findings emphasize the complex roles that similar compounds might play in neurodevelopment and the potential for both adverse and therapeutic effects. It highlights the need for further research to balance the neurotoxic and neuroprotective effects of compounds like this compound in medical applications (Yan & Jiang, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been reported to have broad-spectrum antimicrobial activity .

Mode of Action

Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Biochemical Pathways

Related compounds have been shown to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Result of Action

Related compounds have been found to impede pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Propriétés

IUPAC Name |

3-[(2-chloroacetyl)amino]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-12-10(15)7-3-2-4-8(5-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXIJTJRTZUUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)